Increased Lipophilicity (XLogP3 = 3.5) Compared to 4‑Methoxy and 4‑Ethoxy Analogs Enables Better Predicted Membrane Permeability
The target compound exhibits an XLogP3 value of 3.5 (computed), which is 0.6 log units higher than the 4‑methoxy analog (XLogP3 = 2.9) and 0.3 log units higher than the 4‑ethoxy analog (XLogP3 = 3.2) [1][2]. This difference translates to roughly a 4‑fold increase in partition coefficient, suggesting superior passive membrane permeability under Lipinski‑compliant conditions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed) |
| Comparator Or Baseline | 4‑methoxy analog: XLogP3 = 2.9; 4‑ethoxy analog: XLogP3 = 3.2 (both computed) |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 4‑methoxy; +0.3 vs. 4‑ethoxy |
| Conditions | PubChem XLogP3 algorithm, based on fragment‑based prediction |
Why This Matters
Higher lipophilicity predicts enhanced passive diffusion across biological membranes, which can be critical for intracellular target engagement in cell‑based assays.
- [1] PubChem. N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide. Computed Properties. Accessed May 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1172942-66-3 View Source
- [2] PubChem. N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide. Computed Properties. Accessed May 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1172035-80-1 View Source
